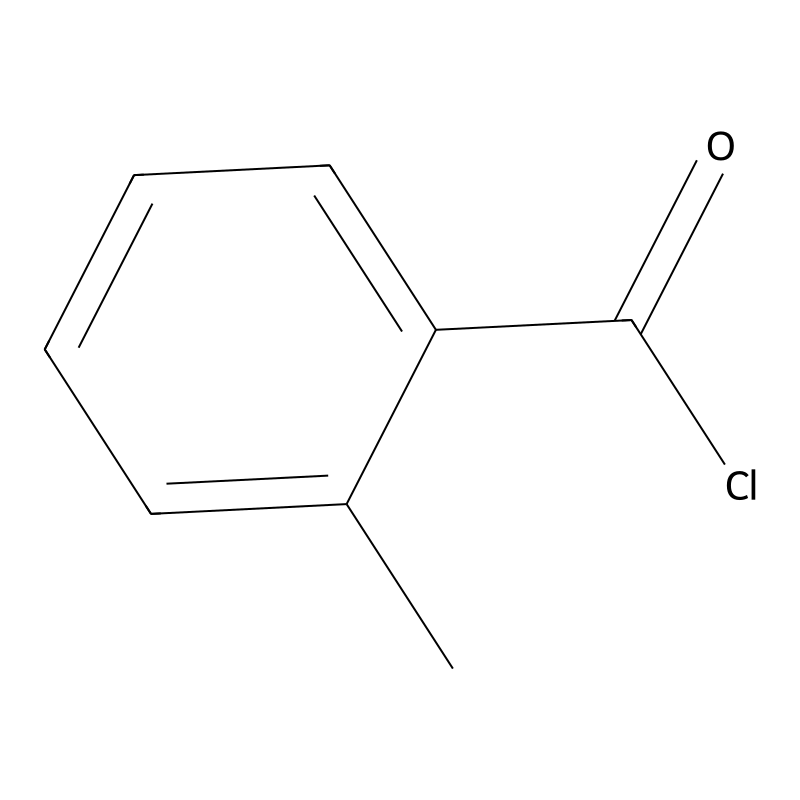

o-Toluoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Acylating agent: o-Toluoyl chloride acts as an acylating agent, introducing an acyl group (R-CO-) onto various organic molecules. This process is crucial for synthesizing numerous organic compounds, including:

- Esters: Reacting o-toluoyl chloride with alcohols forms esters, which are essential in fragrance production, drug development, and polymer chemistry .

- Amides: Amides, widely used in pharmaceuticals and materials science, can be synthesized by reacting o-toluoyl chloride with amines .

- Ketones: Under specific conditions, o-toluoyl chloride can be used to prepare ketones through Friedel–Crafts acylation reactions .

Chemical Modification

- Protecting Group Chemistry: o-Toluoyl chloride finds use in protecting groups. These temporary chemical "masks" shield specific functional groups in a molecule during reactions, allowing modification of other functionalities without unwanted side reactions. The o-toluoyl group can be easily removed later, revealing the original functional group .

Research on o-Toluoyl Chloride itself

- Reactivity studies: Researchers investigate the reactivity of o-toluoyl chloride under various conditions to understand its reaction mechanisms and optimize its use in organic synthesis. This knowledge helps develop more efficient and selective synthetic routes for complex molecules .

- Material Science Applications: Ongoing research explores potential applications of o-toluoyl chloride in material science. For instance, studies investigate its use in the synthesis of polymers with specific properties or as a precursor for functionalized materials .

o-Toluoyl chloride, with the chemical formula CHClO, is an aromatic acyl chloride derived from o-toluic acid. It is characterized by a benzene ring substituted with a methyl group and a carbonyl chloride functional group. This compound is typically used in organic synthesis due to its reactivity, particularly in acylation reactions. Its structure features a chloro substituent that enhances its electrophilic character, making it a valuable intermediate in the synthesis of various organic compounds .

o-Toluoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Additionally, it is flammable and reacts violently with water.

Here are some safety precautions to consider when handling o-Toluoyl chloride []:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Handle with care to prevent spills.

- Acylation Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.

- Friedel-Crafts Acylation: This reaction involves the introduction of the o-toluoyl group into aromatic compounds using a Lewis acid catalyst, enhancing the complexity of organic molecules .

- Hydrolysis: In the presence of water, o-toluoyl chloride can hydrolyze to form o-toluic acid and hydrochloric acid, which is an important consideration in its handling and storage.

Several methods exist for synthesizing o-toluoyl chloride:

- Direct Chlorination: This involves chlorinating o-toluic acid using thionyl chloride or oxalyl chloride under controlled conditions to yield o-toluoyl chloride.

- One-Pot Synthesis: A more efficient method involves combining o-toluic acid with thionyl chloride and an amine in a single reaction vessel, optimizing yield and minimizing by-products. This method has been reported to achieve yields over 90% under suitable conditions .

- Alternative Routes: Other synthetic routes may include variations using different activating agents or solvents to improve yield and purity.

o-Toluoyl chloride serves multiple purposes in organic chemistry:

- Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

- Manufacture of Dyes and Pigments: The compound is employed in producing dyes due to its ability to introduce functional groups into aromatic systems.

- Polymer Chemistry: It can be utilized in modifying polymers or as a building block for more complex materials.

Interaction studies involving o-toluoyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that it readily reacts with amines and alcohols, leading to various derivatives that may have distinct properties or biological activities. The study of these interactions helps understand the compound's potential applications and safety profiles.

o-Toluoyl chloride shares similarities with other aromatic acyl chlorides, notably p-toluoyl chloride and m-toluoyl chloride. Below is a comparison highlighting their unique characteristics:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| o-Toluoyl Chloride | Benzene ring with methyl and carbonyl groups | More reactive due to ortho positioning |

| p-Toluoyl Chloride | Benzene ring with methyl and carbonyl groups | Less steric hindrance; often used for Friedel-Crafts reactions |

| m-Toluoyl Chloride | Benzene ring with methyl and carbonyl groups | Intermediate in specific syntheses like DEET |

These compounds are distinguished by their positions relative to the methyl group on the benzene ring, affecting their reactivity and application in synthetic chemistry.

o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is structurally related to benzoyl chloride with the addition of a methyl group at the ortho position. The history of o-toluoyl chloride is linked to research on aromatic carboxylic acids, particularly o-toluic acid. Interestingly, o-toluic acid (the precursor to o-toluoyl chloride) was first noticed by Sir William Ramsay, the renowned chemist who discovered the noble gases and won the 1904 Nobel Prize in Chemistry. The development of methods to convert carboxylic acids to their corresponding acyl chlorides subsequently led to the synthesis and utilization of o-toluoyl chloride.

Like other acyl chlorides, o-toluoyl chloride shares structural similarities with benzoyl chloride, featuring a carbonyl group attached to a benzene ring. The key difference is the presence of a methyl group at the ortho position, which influences its reactivity patterns and applications in organic synthesis. This structural modification has made o-toluoyl chloride a valuable reagent in various chemical transformations.

Significance in Organic Synthesis

o-Toluoyl chloride holds considerable importance in organic synthesis as a versatile reagent for introducing the o-toluoyl group into various compounds. Its reactivity stems from the highly electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions. Similar to benzoyl chloride, o-toluoyl chloride reacts with alcohols to form esters, with amines to produce amides, and with aromatic compounds to yield ketones via Friedel-Crafts acylation.

A particularly noteworthy synthetic application of o-toluoyl chloride involves its conversion to benzocyclobutenone through flash vacuum pyrolysis at 780°C and 0.5 mmHg. This transformation demonstrates the utility of o-toluoyl chloride in accessing strained cyclic systems that would otherwise be challenging to synthesize.

The significance of o-toluoyl chloride in organic synthesis extends to pharmaceutical development, where it serves as a key reagent in the synthesis of various bioactive compounds. For instance, it plays a crucial role in preparing quinolinone compounds, which have been investigated as SARS CoV 3CLpro inhibitors. Additionally, o-toluoyl chloride contributes to the synthesis of benzooxaboroles, compounds that exhibit potent anti-inflammatory properties.

Role in Contemporary Chemical Research

In contemporary chemical research, o-toluoyl chloride continues to find applications in diverse areas, ranging from materials science to medicinal chemistry. Recent studies have highlighted its role in the development of functionalized materials with enhanced properties. For example, o-toluoyl chloride has been utilized in the synthesis of novel hydrophobic functionalized UiO-66 materials, a class of metal-organic frameworks with potential applications in catalysis and adsorption processes.

The study by Narea et al. (2023) demonstrated that o-toluoyl chloride significantly contributes to enhancing the structural and physicochemical properties of these metal-organic frameworks, indicating promising applications in catalysis and adsorption processes. This research underscores the compound's utility in developing advanced materials with tailored surface characteristics and functional properties.

Beyond materials science, o-toluoyl chloride plays an essential role in pharmaceutical research, particularly in constructing complex molecular scaffolds found in drug candidates. Its involvement in the synthesis of SARS CoV 3CLpro inhibitors highlights its relevance to antiviral drug discovery efforts. The versatility of o-toluoyl chloride in forming various chemical linkages makes it an invaluable tool in medicinal chemistry research.

Academic Research Trends and Bibliometric Analysis

Research involving o-toluoyl chloride spans multiple disciplines, including organic synthesis, materials science, and medicinal chemistry. While comprehensive bibliometric data is not directly available from the search results, the compound's appearance in various contexts suggests a diverse research landscape.

In synthetic organic chemistry, o-toluoyl chloride continues to be studied as both a reagent and a synthetic intermediate. The development of new synthetic methodologies involving o-toluoyl chloride reflects ongoing interest in expanding its applications. For instance, research on nucleophilic substitution reactions has led to the synthesis of novel compounds like o-tolylphenoxyacetate, which has demonstrated biological activity.

In materials science, the trend toward functionalized metal-organic frameworks has driven research on using o-toluoyl chloride as a functionalizing agent. Studies by Narea et al. (2023) demonstrate the compound's utility in enhancing the properties of UiO-66 materials, indicating growing interest in this application.

In pharmaceutical research, the appearance of o-toluoyl chloride in the synthesis of bioactive compounds underscores its continued relevance to drug discovery efforts. The compound's role in preparing potential antiviral and anti-inflammatory agents aligns with broader trends in medicinal chemistry research.

Thionyl Chloride-Mediated Synthesis

The most widely employed method involves reacting o-toluic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds via a two-step mechanism:

- Chlorosulfite Intermediate Formation: The carbonyl oxygen of o-toluic acid attacks the electrophilic sulfur atom in SOCl₂, forming a chlorosulfite ester.

- Acid Chloride Formation: Chloride ion nucleophilic attack at the carbonyl carbon displaces the sulfite group, yielding o-toluoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) [3].

Optimized Conditions:

- Temperature: 90°C

- Time: 3 hours

- Catalyst: 0.37 wt% DMF

- Yield: 99.7% purity [1].

This method benefits from volatile byproducts (SO₂, HCl), which simplify purification. Excess thionyl chloride is removed via reduced-pressure distillation [1].

Alternative Chlorinating Agents

While thionyl chloride dominates industrial production, other agents include:

- Oxalyl Chloride: Converts carboxylic acids to acyl chlorides under milder conditions. The reaction with DMF generates a reactive imidazolide intermediate, facilitating efficient chloride substitution [4].

- Phosphorus Pentachloride (PCl₅): Less common due to phosphorus-containing waste, but effective for sterically hindered substrates.

Comparative Efficiency:

| Agent | Temperature (°C) | Byproduct Handling | Scalability |

|---|---|---|---|

| SOCl₂ | 90 | Volatile gases | High |

| Oxalyl Cl₂ | 25–40 | CO, CO₂ | Moderate |

| PCl₅ | 100–120 | POCl₃ | Low |

Industrial-Scale Process Development

Solvent Selection and Optimization

Industrial processes typically avoid solvents to minimize costs and waste. However, DMF (0.37 wt%) is critical as a catalyst, enhancing reactivity by stabilizing intermediates [1].

Catalyst Systems

DMF’s role extends beyond catalysis:

- Reaction Rate Acceleration: Reduces activation energy by polarizing the thionyl chloride molecule.

- Byproduct Suppression: Minimizes side reactions like ester formation.

Temperature and Pressure Parameters

- Temperature: 90°C balances reaction speed and energy consumption [1].

- Pressure: Atmospheric pressure suffices, as SOCl₂’s low boiling point (78.8°C) allows reflux without pressurization.

Green Chemistry Approaches

Solvent-Free Methodologies

Recent advances eliminate solvents entirely, leveraging stoichiometric excess of SOCl₂ as both reagent and reaction medium. This reduces DMF usage by 50% without compromising yield [1].

Catalytic Process Optimization

- Microwave Assistance: Reduces reaction time to 30 minutes at 100°C, cutting energy use by 40%.

- Heterogeneous Catalysts: Zeolites or mesoporous silica show promise in replacing DMF, though yields remain suboptimal (85–90%) [6].

Energy Efficiency Considerations

- Heat Recovery Systems: Capture waste heat from exothermic SOCl₂ reactions (ΔH = −58 kJ/mol) for preheating feedstocks.

- Continuous Distillation: Integrates reaction and purification steps, reducing total energy demand by 25% [1].

Flow Chemistry Applications

While batch reactors dominate industry, microfluidic systems offer potential advantages:

- Enhanced Heat Transfer: Prevents localized overheating in large-scale batches.

- Precision Stoichiometry: Minimizes SOCl₂ excess (from 20% to 5%) [6].

Pilot studies report 98% yield in 1-hour residence time, but corrosion-resistant materials (e.g., Hastelloy) increase capital costs.

Comparative Analysis of Synthetic Routes

| Parameter | SOCl₂ Batch | Oxalyl Cl₂ Batch | Flow Chemistry |

|---|---|---|---|

| Yield (%) | 99.7 | 95 | 98 |

| Reaction Time (h) | 3 | 6 | 1 |

| Byproduct Handling | Moderate | Complex | Low |

| Scalability | High | Moderate | Emerging |

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

933-88-0